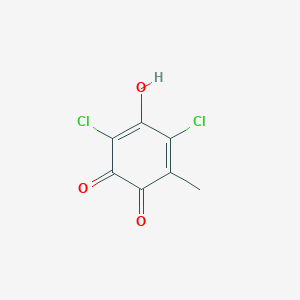
3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione is an organic compound characterized by its unique structure, which includes two chlorine atoms, a hydroxyl group, and a methyl group attached to a cyclohexa-diene-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione typically involves the chlorination of 4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione. This reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The diene structure can be reduced to form a cyclohexane derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.
Major Products
Oxidation: Formation of 3,5-dichloro-4-oxo-6-methylcyclohexa-3,5-diene-1,2-dione.
Reduction: Formation of 3,5-dichloro-4-hydroxy-6-methylcyclohexane-1,2-dione.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione: Lacks the chlorine atoms, resulting in different chemical reactivity.
3,5-Dichloro-4-methoxy-6-methylcyclohexa-3,5-diene-1,2-dione: Contains a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.
3,5-Dichloro-4-hydroxy-6-ethylcyclohexa-3,5-diene-1,2-dione: Has an ethyl group instead of a methyl group, influencing its steric properties.
Uniqueness
3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
88207-74-3 |
|---|---|
Molecular Formula |
C7H4Cl2O3 |
Molecular Weight |
207.01 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C7H4Cl2O3/c1-2-3(8)6(11)4(9)7(12)5(2)10/h11H,1H3 |
InChI Key |
HLBRPALKPCGQOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=O)C1=O)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
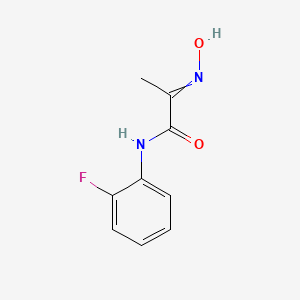
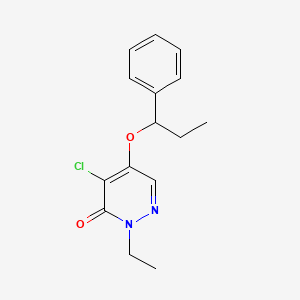
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)
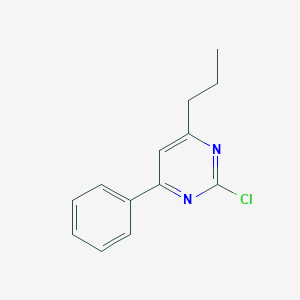

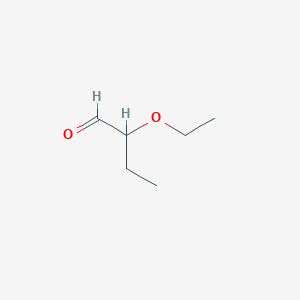
![2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid](/img/structure/B14398158.png)
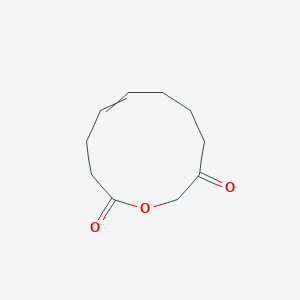
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
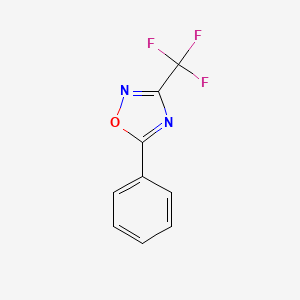
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
